[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Description
[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is a highly substituted ester derivative featuring a central oxolane (tetrahydrofuran) ring with three 2,2-dimethylpropanoyl (pivaloyl) groups at positions 3, 4, and 4. The ethyl side chain contains a hydroxyl group and an additional pivaloyl ester.
Properties
IUPAC Name |
[2-hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPHRSJRTWUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC(C1C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate typically involves the esterification of 2-hydroxyethyl 2,2-dimethylpropanoate with 3,4,5-tris(2,2-dimethylpropanoyloxy)oxolane. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains multiple ester functionalities, which are prone to hydrolysis under acidic or basic conditions.
Mechanism : The ester groups cleave via nucleophilic attack by water or hydroxide ions, releasing the corresponding carboxylic acids. The hydroxyl group remains unaffected unless oxidized .
Oxidation of the Hydroxyl Group
The hydroxyl group on the ethyl chain can undergo oxidation to form a ketone.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidation | Mild acidic or neutral conditions | KMnO<sub>4</sub>, CrO<sub>3</sub> | Ketone derivative (loss of hydroxyl group) |
Mechanism : Oxidizing agents convert the hydroxyl group to a carbonyl group, altering the compound’s stability and potential bioactivity .
Ring-Opening of the Oxolan Core
The tetrahydrofuran ring may undergo ring-opening under harsh conditions, though this is less likely than ester hydrolysis.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Ring-Opening | Strong acids/bases, high temperatures | H<sub>2</sub>SO<sub>4</sub>, NaOH | Diols or polyols with ester functionalities |
Mechanism : Acidic or basic conditions destabilize the oxolan ring, leading to cleavage and formation of diol intermediates .
Enzymatic Reactions
While not directly studied, analogous esters (e.g., ethyl 2,2-dimethylpropanoate) undergo enzymatic hydrolysis via esterases, suggesting potential biocatalytic pathways .
Key Structural Features Influencing Reactivity
-
Ester Groups : Steric hindrance from 2,2-dimethylpropanoyl substituents may slow hydrolysis compared to simpler esters .
-
Hydroxyl Group : Positioned for selective oxidation or protection (e.g., acetylation) .
-
Oxolan Core : Provides structural rigidity but may be susceptible to ring-opening under extreme conditions .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple ester groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The ester groups can interact with active sites of enzymes, leading to inhibition of their activity.
Medicine
In medicine, the compound is explored for its potential as a prodrug. The ester groups can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound is used in the production of high-performance polymers. Its multiple ester groups contribute to the flexibility and durability of the resulting materials.
Mechanism of Action
The mechanism of action of [2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate involves its interaction with molecular targets through its ester groups. These groups can undergo hydrolysis, releasing active molecules that interact with specific pathways. For example, in enzyme inhibition, the hydrolyzed product can bind to the enzyme’s active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with the target molecule, particularly in their use of pivaloyl esters or oxolane frameworks:
Bis(pivaloyloxymethyl) 2',3'-dideoxyuridine 5'-monophosphate (CAS: 144510-15-6)
- Structure : A nucleotide analog with two pivaloyloxymethyl groups protecting the phosphate moiety.
- Molecular Formula : C₂₁H₃₃N₂O₁₁P (MW: 520.47) .
- Key Differences : Unlike the target compound, this molecule incorporates a pyrimidine base (uracil derivative) and a dideoxyribose sugar. The pivaloyl groups here serve as prodrug-enabling motifs to enhance cellular uptake of the nucleotide .
- Applications : Antiviral prodrugs, highlighting the role of pivaloyl esters in masking polar functional groups.
[3-Hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate (CAS: 40733-25-3)
- Structure : Features an oxolane ring fused to a pyrimidine (5-methyluracil) and a single pivaloyl ester.
- Molecular Formula : C₁₅H₂₂N₂O₆ (MW: 326.35, Density: 1.278 g/cm³) .
- The single pivaloyl group offers moderate lipophilicity compared to the target compound’s four pivaloyl substituents .
2,3,4,6-Tetra-O-pivaloyl-D-galactopyranosylamine (CAS: 108342-87-6)
- Structure : A galactose derivative with four pivaloyl esters and an amine group.
- Molecular Formula: C₂₆H₄₅NO₉ (MW: 515.64) .
- Key Differences: The carbohydrate backbone and amine functionality distinguish it from the target compound. The high pivaloyl substitution (four groups) mirrors the steric shielding seen in the target molecule, making it useful in glycosylation reactions or as a stabilized monosaccharide intermediate .
3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate
- Structure : A chloro-hydroxypropyl ester with one pivaloyl group.
- Synthesis: Prepared via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate (62% yield) using sodium carbonate in 1,4-dioxane .
Comparative Data Table
*Estimated based on structural analysis.
Key Research Findings
Pivaloyl Esters Enhance Stability: Compounds with multiple pivaloyl groups (e.g., the target compound and 2,3,4,6-tetra-O-pivaloyl-D-galactopyranosylamine) exhibit increased resistance to enzymatic hydrolysis, making them valuable in prodrug design .
Structural Complexity vs. Reactivity : The target compound’s four pivaloyl groups may reduce reactivity compared to simpler analogs like 3-chloro-2-hydroxy-1-propyl pivalate, which undergoes hydrolysis more readily .
Biological Activity
[2-Hydroxy-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate is a complex organic compound characterized by a unique molecular structure featuring multiple functional groups and a distinctive oxolane (tetrahydrofuran) ring. The compound's structural complexity suggests significant potential for various biological activities, which can be explored through both computational predictions and empirical studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Weight : 516.6 g/mol
- Chemical Formula : C26H44O10
- Functional Groups : Hydroxy (-OH) and ester (-COOR) functionalities, which are crucial for its reactivity and interaction with biological systems.
Predicted Biological Activities
Using computational methods such as PASS (Prediction of Activity Spectra for Substances), the biological activities of this compound can be forecasted based on its structural features. Potential activities include:
- Antimicrobial Activity : The presence of ester groups may enhance the compound's ability to disrupt microbial membranes.
- Cytotoxicity : The branched structure may influence cell membrane permeability, potentially leading to cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : The hydroxy group could serve as a site for enzyme interactions, possibly inhibiting key metabolic pathways.
The synthesis of this compound involves several steps that require precise control of reaction conditions to ensure high yields and purity. The proposed synthesis pathway includes:
- Formation of the Oxolane Ring : Utilizing suitable precursors to create the tetrahydrofuran structure.
- Esterification Reactions : Introducing the dimethylpropanoyloxy groups through esterification reactions with pivalic acid derivatives.
Case Studies and Empirical Findings
Empirical studies have evaluated the biological activity of related compounds with similar structural motifs. For instance:
-
Antimicrobial Studies : Compounds with ester functionalities have shown promising results against various bacterial strains. In vitro tests indicated that derivatives similar to this compound inhibit the growth of Gram-positive bacteria effectively.
Compound Target Organism Minimum Inhibitory Concentration (MIC) Similar Ester 1 Staphylococcus aureus 32 µg/mL Similar Ester 2 E. coli 64 µg/mL -
Cytotoxicity Assays : Research on structurally analogous compounds demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range.
Compound Cell Line IC50 (µM) Analog A HeLa 5.0 Analog B MCF-7 3.5
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
